Home > Products > Screening Compounds P144954 > 1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine -

1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-4787083
CAS Number:
Molecular Formula: C15H11ClN6
Molecular Weight: 310.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound, also known as 16e (TAS-116), is a potent and selective inhibitor of HSP90α and HSP90β, members of the heat shock protein 90 (HSP90) family. It exhibits oral bioavailability in mice and demonstrates promising antitumor effects in xenograft models. []
  • Compound Description: This compound is a hybrid molecule containing both pyrazolo[3,4-d]pyrimidine and thieno[3,2-d]pyrimidine moieties. It was synthesized and characterized for its potential biological activity. []
  • Compound Description: This compound is a pyrazolo[3,4-d]pyrimidine derivative designed to enhance cytotoxic activity. It shows activity against breast, colon, and liver cancer cell lines, and inhibits several receptor tyrosine kinases, including EGFR and FGFR. [, ]
  • Compound Description: This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and exhibits significant antipsoriatic effects in animal models. []
  • Compound Description: These are a series of semi-synthetic derivatives of pleuromutilin, an antibiotic, that demonstrate potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). []
  • Compound Description: This series of pyrazolo[3,4-d]pyrimidine and urea hybrids demonstrate anticancer activity in vitro and in vivo. []
  • Compound Description: This compound contains a pyrazolo[3,4-d]pyrimidine moiety and has been studied for its crystal structure and intermolecular interactions. []
  • Compound Description: These are novel compounds designed as potential dual inhibitors of PI3K and mTOR, key enzymes in cell growth and proliferation pathways often dysregulated in cancer. []
  • Compound Description: This compound, containing a pyrazolo[3,4-d]pyrimidine moiety, has been investigated for its crystal structure, Hirshfeld surface analysis, and electronic properties. []
  • Compound Description: This compound, featuring two pyrazolo[3,4-d]pyrimidine units linked by a propane chain, has been characterized for its crystal structure. []
  • Compound Description: This compound serves as a key intermediate in synthesizing PROTAC molecules that target mTOR, a protein kinase involved in various cellular processes. []
  • Compound Description: These are hybrid molecules combining pyrimidine and benzo[d]imidazole units. Their synthesis and structural characteristics have been studied. []
  • Compound Description: This research focuses on synthesizing and modifying a series of pyrazole and pyrazolo[3,4-d]pyrimidine derivatives, exploring their chemical reactivity and potential biological applications. []
  • Compound Description: This compound is a potent and orally available FLT3 kinase inhibitor that shows promising anti-leukemic activity with selectivity over other kinases like BTK and c-KIT. []
  • Compound Description: This compound is an irreversible inhibitor of EGFR mutants, including the drug-resistant T790M mutant, making it a potential therapeutic agent for EGFR-driven cancers. []
  • Compound Description: This compound is a highly selective and potent inhibitor of PI3Kδ, an enzyme implicated in chronic obstructive pulmonary disease (COPD), with potential for inhaled delivery. []
  • Compound Description: This potent type II FLT3 kinase inhibitor shows efficacy against various FLT3-ITD mutations, suggesting potential for treating FLT3-ITD positive acute myeloid leukemia (AML). []
  • Compound Description: This research investigates a series of pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as potential CDK2 inhibitors, targeting key regulators of the cell cycle and potential targets for cancer therapy. []
  • Compound Description: This compound is a versatile synthetic intermediate for producing various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, expanding the chemical space and potential applications of this class of compounds. []
  • Compound Description: These compounds were designed as potential inhibitors of V600EBRAF, a kinase often mutated in cancer. []
  • Compound Description: This compound, featuring a pyrazolo[3,4-d]pyrimidine core, has been investigated for its crystal structure. []
  • Compound Description: These are nucleoside analogs, where a sugar moiety (2-deoxyribofuranose) is linked to the pyrazolo[3,4-d]pyrimidine base. These compounds have potential applications in medicinal chemistry, particularly in the development of antiviral or anticancer agents. []
  • Compound Description: This compound is a novel NF-κB inhibitor with promising anti-inflammatory effects in various animal models. []
  • Compound Description: This series of fused pyrimidine derivatives, incorporating both pyrazolo[3,4-d]pyrimidine and thiazolo[3,2-a]pyrimidine moieties, exhibited promising antibacterial and antifungal activities. []
  • Compound Description: This series of compounds explores the effects of N-alkylation on the pyrazolo[3,4-d]pyrimidine scaffold, revealing potent inhibitory activities against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. []
  • Compound Description: These compounds are potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways implicated in various diseases, including cancer and inflammation. [, ]
  • Compound Description: These derivatives were designed and synthesized to explore the impact of different substituents at the 4-position on antitumor activity and EGFR tyrosine kinase inhibition. []
  • Compound Description: These nucleoside analogs, incorporating acyclic chains at the 4 and 6 positions of the pyrazolo[3,4-d]pyrimidine ring, were synthesized and evaluated for potential biological activities. []
  • Compound Description: This research investigates the conformational preferences of molecules containing pyrazolo[3,4-d]pyrimidine, purine, and 7-deazapurine units linked by a butylidene chain, demonstrating the impact of these heterocyclic systems on molecular shape and interactions. []
  • Compound Description: This compound, featuring a pyrazolo[3,4-d]pyrimidine core with specific substituents, has been investigated for its crystal structure and intermolecular interactions. []
  • Compound Description: This compound, an analog of potent anti-mycobacterial purines, contains a pyrazolo[3,4-d]pyrimidine moiety. It has been studied for its molecular structure and crystal packing interactions. []
  • Compound Description: These compounds are a series of ribosylated pyrazolo[3,4-d]pyrimidines synthesized and evaluated for their anticoccidial activity. The research explored the impact of different alkylamino substitutions at the 4-position on biological activity and toxicity. []
  • Compound Description: These compounds, featuring various aryl substituents at the 1 and 6 positions, highlight the diversity achievable in pyrazolo[3,4-d]pyrimidine synthesis. []
  • Compound Description: This compound represents a complex, fused heterocycle incorporating a pyrazolo[3,4-b]pyridine core linked to thieno[2,3-d]pyrimidine and chromenone moieties. []
  • Compound Description: This compound, containing a pyrazolo[3,4-b]pyridine core fused to a pyrimidine ring, has been studied for its different solid-state forms, including solvates with DMSO and ethyl acetate. []
  • Compound Description: This research focuses on synthesizing pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting a simple and efficient method for their preparation. []
  • Compound Description: This research explores the hydrogen bonding patterns and structural diversity in a series of N4-substituted pyrazolo[3,4-d]pyrimidine-4,6-diamines, revealing how subtle structural changes can significantly influence molecular packing and crystal lattice formation. []
  • Compound Description: This research investigates a series of novel pyrazolo[3,4-d]pyrimidine derivatives, specifically focusing on their antitumor activity. The study found that some derivatives displayed potent antitumor activity against various cancer cell lines. []
  • Compound Description: This compound is a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative synthesized and characterized as a potential building block for more complex molecules. []
  • Compound Description: These are glycosylated derivatives of pyrazolo[3,4-d]pyrimidine that exhibit moderate to high antiviral activity against hepatitis B virus (HBV). []
  • Compound Description: These are pyrazolo[3,4-d]pyrimidine derivatives synthesized and evaluated for their antitumor activity against human breast adenocarcinoma (MCF-7) cells. Molecular docking studies suggested potential interactions with the epidermal growth factor receptor (EGFR). []
  • Compound Description: These are fused pyrimidine derivatives designed as potential tyrosine kinase and thymidylate synthase inhibitors. The study investigated their antioxidant and cytotoxic activities, identifying potential anticancer candidates. []
  • Compound Description: This compound, featuring a pyrazolo[3,4-d]pyrimidine core, has been investigated for its crystal structure and intermolecular interactions, highlighting the structural aspects of this chemical class. []
  • Compound Description: This research explores the synthesis of a series of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine, imidazo[1,2-b]pyrazole, pyrazolo[3,4-d][1,2,3]triazine, pyrazolo[1,5-c][1,3,5]triazine, and pyrazolo[1,5-c][1,3,5]thiadiazine derivatives, all incorporating a thiazole moiety. The study focused on developing a facile and regioselective synthetic route for these compounds, highlighting their potential as valuable building blocks in medicinal chemistry. []
  • Compound Description: These compounds represent a class of pyrazolo[3,4-d]pyrimidine derivatives featuring an aryl ketone substituent at the 4-position. They are synthesized through a catalytic aroylation reaction using 1,3-dimethylbenzimidazolium iodide. []

Properties

Product Name

1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-imidazol-1-ylpyrazolo[3,4-d]pyrimidine

Molecular Formula

C15H11ClN6

Molecular Weight

310.74 g/mol

InChI

InChI=1S/C15H11ClN6/c16-12-3-1-11(2-4-12)8-22-15-13(7-20-22)14(18-9-19-15)21-6-5-17-10-21/h1-7,9-10H,8H2

InChI Key

YTKQGKHNJNBQOC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C3=C(C=N2)C(=NC=N3)N4C=CN=C4)Cl

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=N2)C(=NC=N3)N4C=CN=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.